molecular formula C38H44O11 B1162704 Chlorahololide D CAS No. 943136-39-8

Chlorahololide D

Cat. No.: B1162704
CAS No.: 943136-39-8
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Biochemical Analysis

Biochemical Properties

Chlorahololide D plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a potent and selective potassium channel blocker with an IC50 value of 2.7 μM . This interaction inhibits the flow of potassium ions through the channel, affecting cellular ion balance and signaling. Additionally, this compound has been shown to interact with apoptosis-related proteins such as Bcl-2 and Bax, regulating cell death processes .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In breast cancer cells (MCF-7), it has been observed to block cell growth and induce apoptosis by stimulating reactive oxygen species (ROS) levels and arresting the cell cycle at the G2 stage . This compound also influences cell signaling pathways, particularly the FAK signaling pathway, which is involved in cell migration and invasion . These effects highlight its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to potassium channels, inhibiting their function and altering cellular ion homeostasis . Additionally, this compound stimulates ROS production, leading to oxidative stress and apoptosis in cancer cells . It also regulates the expression of apoptosis-related proteins Bcl-2 and Bax, promoting cell death . Furthermore, this compound inhibits cell migration by modulating the FAK signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its biological activity over extended periods, making it a viable candidate for long-term studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth and induce apoptosis without significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . These findings underscore the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role as a potassium channel blocker suggests its involvement in ion transport and cellular signaling pathways . Additionally, this compound’s interaction with apoptosis-related proteins indicates its participation in cell death and survival pathways

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its selective inhibition of potassium channels suggests that it may be localized to regions with high potassium channel activity . Additionally, this compound’s effects on cell migration and invasion indicate its potential accumulation in specific cellular compartments involved in these processes .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is likely targeted to specific compartments or organelles through post-translational modifications or targeting signals. Its interaction with potassium channels and apoptosis-related proteins suggests its localization to the plasma membrane and mitochondria, respectively . Understanding its subcellular localization will provide insights into its precise mechanisms of action.

Preparation Methods

Properties

IUPAC Name

[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R,23Z)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H44O11/c1-8-15(2)32(42)48-14-37(45)24-11-23(24)35(5)25(37)12-22-20(13-47-17(4)39)34(44)49-38(22)26(35)10-19-18-9-21(18)36(6)28(19)29(38)27(30(40)31(36)41)16(3)33(43)46-7/h8,18,21,23-26,29,31,41,45H,9-14H2,1-7H3/b15-8+,27-16-/t18-,21-,23-,24+,25-,26+,29+,31+,35+,36+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKZSZYDBUUHLB-IBBKUXAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6=C7C5C(=C(C)C(=O)OC)C(=O)C(C7(C8C6C8)C)O)COC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3CC6=C7[C@@H]5/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]7([C@H]8[C@@H]6C8)C)O)COC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Chlorahololide D exert its anti-cancer effects in breast cancer cells?

A1: this compound demonstrates anti-cancer activity specifically against breast cancer cells through several mechanisms. First, it elevates reactive oxygen species (ROS) levels within MCF-7 cells, leading to increased oxidative stress and ultimately apoptosis (programmed cell death) []. Additionally, this compound disrupts the cell cycle, causing arrest at the G2 phase, which prevents cell division and proliferation []. This compound also influences the expression of key apoptosis-regulating proteins, increasing Bax (pro-apoptotic) and decreasing Bcl-2 (anti-apoptotic), further tipping the balance towards cell death []. Furthermore, the compound inhibits cell migration by interfering with the FAK signaling pathway, a crucial regulator of cell motility and adhesion [].

Q2: What is the origin of this compound, and have similar compounds been identified?

A2: this compound is a lindenane-type sesquiterpenoid dimer originally isolated from the plant Chloranthus holostegius []. This plant has historically been used in traditional medicine, and the discovery of this compound represents a promising lead for anti-cancer drug development. Interestingly, related lindenane sesquiterpenoid dimers, named Spicachlorantins G-J, have been isolated from a related species, Chloranthus spicatus []. These compounds share structural similarities with this compound and highlight the potential of this plant genus as a source of novel bioactive molecules.

Q3: What in vivo evidence supports the anti-cancer activity of this compound?

A3: Beyond its in vitro activity, this compound has shown promising results in a zebrafish xenograft model, where it significantly reduced tumor growth and migration []. This model provides valuable insight into the compound's potential efficacy in a living organism. Furthermore, this compound demonstrated anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels []. This is significant because angiogenesis plays a crucial role in tumor development and metastasis. These findings provide compelling evidence for further investigation of this compound as a potential anti-breast cancer therapeutic.

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